

Application Note: Comprehensive Characterization of 5-(1,3-Benzoxazol-2-yl)-2-methylaniline

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Compound of Interest

Compound Name:	5-(1,3-Benzoxazol-2-yl)-2-methylaniline
CAS No.:	292644-38-3
Cat. No.:	B1269585

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Introduction & Scope

This application note details the analytical protocols for the structural and photophysical characterization of **5-(1,3-Benzoxazol-2-yl)-2-methylaniline** (CAS: N/A, PubChem CID: 721030).[1] This molecule represents a classic "push-pull" fluorophore architecture, featuring an electron-donating amine/methyl-substituted phenyl ring conjugated to an electron-withdrawing benzoxazole heterocycle.[1]

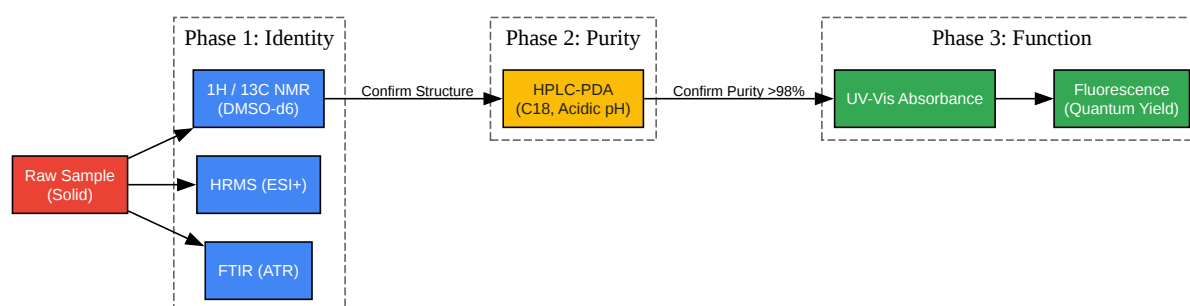
Such scaffolds are critical intermediates in the synthesis of:

- Fluorescent Probes: For biological imaging (DNA/RNA intercalation).[1]
- Scintillators: For radiation detection.[1]
- Medicinal Chemistry: As pharmacophores with antimicrobial and antitumor potential.[2]

This guide moves beyond basic identification, providing a rigorous workflow to validate identity, purity, and functional performance (fluorescence quantum yield).

Analytical Workflow Overview

The characterization lifecycle is divided into three phases: Identity (Is it the right molecule?), Purity (Is it clean?), and Function (Does it perform?).



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Figure 1: Integrated analytical workflow ensuring structural confirmation precedes functional testing.

Phase 1: Structural Confirmation (Identity)[1]

Nuclear Magnetic Resonance (NMR)

Rational: The primary amine (-NH₂) and the benzoxazole nitrogen are capable of hydrogen bonding.[1] DMSO-d₆ is the solvent of choice over CDCl₃ to ensure solubility and to slow down proton exchange, allowing the amine protons to appear as a distinct singlet or broad peak rather than disappearing.

Protocol:

- Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆.

- Acquisition:
 - H NMR: 16 scans, relaxation delay (d1) = 1.0 s.[1]
 - C NMR: 1024 scans, proton decoupled.
- Key Assignments (Expected):

Moiety	Proton Type	Approx.[1][2] [3][4] Shift (ppm)	Multiplicity	Diagnostic Value
Amine	-NH	5.0 - 6.5	Broad Singlet	Confirms free amine; disappears with D O shake.[1]
Methyl	Ar-CH	2.1 - 2.3	Singlet	Diagnostic for the 2-methyl group.[1]
Benzoxazole	Ar-H (Ring)	7.3 - 7.8	Multiplets	Characteristic aromatic pattern of the fused ring. [1]
Linker	Ar-H (Aniline C4/C6)	7.0 - 8.0	Doublet/Singlet	Confirms substitution pattern (1,2,5-trisubstituted).[1]

High-Resolution Mass Spectrometry (HRMS)

Rational: Electrospray Ionization (ESI) in positive mode is ideal due to the basicity of the primary amine and the benzoxazole nitrogen.[1]

Protocol:

- Solvent: Methanol with 0.1% Formic Acid (promotes protonation).[1]
- Mode: ESI+ (Positive Ion Mode).
- Target Ion: [M+H]
- Calculation:
 - Formula: C
H
N
O[1]
 - Exact Mass: 224.0950[1]
 - Expected [M+H]
: 225.1022[1]

Phase 2: Purity Assessment (HPLC-PDA)

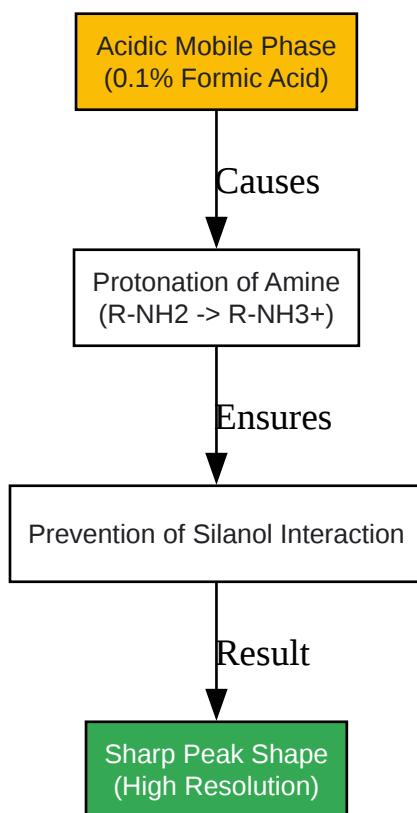
Rational: Benzoxazole derivatives are hydrophobic.[1] A Reverse Phase (C18) method is required.[1] Crucially, the mobile phase must be acidic (pH ~3) to protonate the amine. If run at neutral pH, the free amine will interact with residual silanols on the column stationary phase, causing severe peak tailing and inaccurate integration.

Method Parameters:

Parameter	Setting
Column	C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 μ m
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Flow Rate	1.0 mL/min
Detection	PDA (200–400 nm); Extract chromatogram at (approx. 300-330 nm)
Temperature	30°C

Gradient Logic:

- 0-2 min: 10% B (Equilibration)
- 2-15 min: 10%
90% B (Elution of organics)
- 15-18 min: 90% B (Wash)^[1]
- 18-20 min: 10% B (Re-equilibration)



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Figure 2: Mechanistic logic for mobile phase selection in amine-containing fluorophores.

Phase 3: Photophysical Characterization

Rational: The "Push-Pull" nature (Amine donor

Benzoxazole acceptor) makes this molecule highly sensitive to solvent polarity (solvatochromism).[1] Characterization must be performed in solvents of varying polarity (e.g., Toluene, Ethanol, DMSO).

UV-Vis Absorbance

Protocol:

- Prepare a stock solution (1 mM in DMSO).[1]
- Dilute to 10 μ M in Ethanol.
- Scan 200–600 nm using a double-beam spectrophotometer.[1]

- Criterion: Absorbance at

should be between 0.1 and 0.5 a.u. to avoid aggregation effects (Beer-Lambert linearity).

Fluorescence Emission & Quantum Yield ()

Standard: Quinine Sulfate in 0.1 M H

SO

() is a suitable reference standard due to overlapping excitation regions (~350 nm).[1]

Protocol:

- Excitation: Set excitation wavelength () to the absorption maximum determined in 5.1.
- Slit Widths: 2.5 nm (Excitation) / 5.0 nm (Emission).[1]
- Acquisition: Scan emission from (nm) to 700 nm.
- Calculation: Use the comparative method:
[1]
 - Grad: Slope of integrated fluorescence intensity vs. absorbance.[1]
 - : Refractive index of the solvent.

References

- PubChem. "**5-(1,3-benzoxazol-2-yl)-2-methylaniline** (CID 721030)."[1] National Center for Biotechnology Information.[1] Accessed Oct 26, 2023. [Link][1]
- Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1] (Standard text for Quantum Yield protocols).

- Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Standard text for NMR/MS interpretation).
- Burger, A., et al. (2020).[1] "Solvatochromism of benzoxazole derivatives." Journal of Molecular Structure. (Contextual reference for benzoxazole photophysics).
- NIST Chemistry WebBook. "Benzoxazole derivatives spectral data." [Link][1]

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Sources

- 1. PubChemLite - 5-(1,3-benzoxazol-2-yl)-2-methylaniline (C₁₄H₁₂N₂O) [pubchemlite.lcsb.uni.lu]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
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